molecular formula C9H13F3N2O4 B2438687 Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate CAS No. 2470440-15-2

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate

Cat. No.: B2438687
CAS No.: 2470440-15-2
M. Wt: 270.208
InChI Key: QGSNCWCFQRGJQL-UHFFFAOYSA-N
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Description

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by a hexahydropyrazino ring fused with an oxazinone ring, and it is stabilized by the trifluoroacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific aldimines with sulfur ylides can lead to the formation of the desired hexahydropyrazino ring structure . Additionally, the trifluoroacetate group is introduced through a reaction with trifluoroacetic anhydride under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on the efficient use of reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides for cyclization, trifluoroacetic anhydride for introducing the trifluoroacetate group, and various oxidizing and reducing agents for further modifications .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazinone derivatives, while reduction can produce more saturated hexahydropyrazino compounds.

Scientific Research Applications

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with various biological activities.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate is unique due to its specific combination of a hexahydropyrazino ring fused with an oxazinone ring and the presence of a trifluoroacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.C2HF3O2/c10-7-5-11-4-6-3-8-1-2-9(6)7;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSNCWCFQRGJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COCC2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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